molecular formula C11H6F4O3 B13165753 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B13165753
M. Wt: 262.16 g/mol
InChI Key: YVFFJPPWIPWCLC-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a chemical scaffold of high interest in medicinal chemistry for the development of novel therapeutic agents. Compounds based on the 2-trifluoromethyl-2H-chromene structure have been demonstrated to function as potent and selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a key enzyme in the inflammatory process, and its selective inhibition is a validated strategy for developing anti-inflammatory and analgesic drugs with potentially improved safety profiles compared to non-selective NSAIDs . Research on closely related analogs shows that this class of compounds can exhibit outstanding efficacy in various rodent models of inflammation and pain, achieving significant anti-inflammatory and analgesic effects with minimal ulcerogenic risk, a common drawback of traditional anti-inflammatory drugs . Furthermore, chromene-based COX-2 inhibitors are actively investigated in oncology research. Their mechanism of action involves reducing systemic production of prostaglandin E2 (PGE2) by targeting COX-2, which is often overexpressed in cancer cells and contributes to carcinogenesis by promoting angiogenesis and inhibiting apoptosis . These inhibitors are being explored as part of combination therapies, for instance, with immune checkpoint inhibitors, for treating various cancers . The incorporation of a fluorine atom at the 6-position, as in this compound, is a common strategy in drug design to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability. This makes this compound a valuable building block for synthesizing derivatives and a key candidate for further pharmacological evaluation in inflammation and cancer research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H6F4O3

Molecular Weight

262.16 g/mol

IUPAC Name

6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6F4O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)

InChI Key

YVFFJPPWIPWCLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(O2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with trifluoromethylated reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Variations and Positional Isomers

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features Reference
6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 6-F, 2-CF₃ C₁₁H₆F₄O₃ 262.16 Fluorine at 6-position; trifluoromethyl group enhances lipophilicity
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 8-F, 2-CF₃ C₁₁H₆F₄O₃ 262.16 Fluorine at 8-position; altered steric and electronic effects
5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 5-F, 2-CF₃ C₁₁H₆F₄O₃ 262.16 Fluorine at 5-position; potential for distinct binding interactions
6-Chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 6-Cl, 2-OH, 2-CF₃ C₁₁H₆ClF₃O₄ 294.61 Chlorine substituent increases molecular weight; hydroxyl group adds polarity
6-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 6-Br, 2-CF₃ C₁₁H₆BrF₃O₃ 323.06 Bromine enhances steric bulk; potential halogen bonding
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 4-CH₃, 2-O C₁₁H₇BrO₄ 283.07 Methyl and oxo groups alter solubility and reactivity

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine (atomic radius: 0.64 Å) is smaller than chlorine (0.99 Å) or bromine (1.14 Å), leading to reduced steric hindrance and distinct electronic effects. Bromine’s larger size may enhance halogen bonding in biological targets .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Bromine substitution further elevates lipophilicity compared to fluorine .
  • Solubility: Carboxylic acid functionality ensures moderate solubility in polar solvents (e.g., DMSO, methanol), while halogen substituents may reduce aqueous solubility .

Biological Activity

6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS No. 2059934-79-9) is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H6_6F4_4O3_3, with a molecular weight of 262.16 g/mol. The compound features a chromene backbone substituted with a fluorine atom and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and altered electronic properties.

Research indicates that this compound primarily acts as an inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4 (SLC16A1 and SLC16A3). These transporters are crucial for lactate uptake in cancer cells, suggesting that this compound could impede lactate-dependent cancer growth pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MCT Inhibition Inhibits MCT1 and MCT4, affecting lactate uptake
Anticancer Activity Impedes growth of certain cancer cells
Enzyme Interaction Inhibits cyclooxygenase and DNA gyrase
Cell Signaling Modulation Affects MAPK/ERK signaling pathway

Biochemical Interactions

The compound has been shown to interact with various enzymes, influencing their activity. Notably, it inhibits cyclooxygenase, which plays a significant role in inflammation and pain pathways. Additionally, it affects DNA gyrase, an enzyme critical for DNA replication and transcription .

Cellular Effects

In laboratory settings, this compound has demonstrated significant effects on cellular processes:

  • Cell Proliferation : The compound can inhibit the proliferation of cancer cells by disrupting metabolic pathways reliant on lactate.
  • Inflammatory Response : By modulating cyclooxygenase activity, it may reduce inflammation .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Studies : In vitro experiments have shown that treatments with this compound lead to reduced viability in various cancer cell lines, particularly those reliant on aerobic glycolysis for energy production.
  • Inflammation Models : Animal models treated with this compound exhibited decreased inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability. It is essential to consider dosage effects; lower doses may provide therapeutic benefits while higher doses risk toxicity .

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